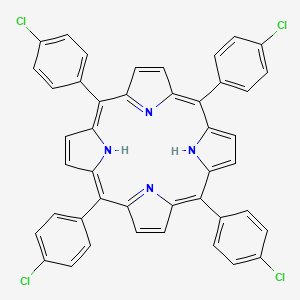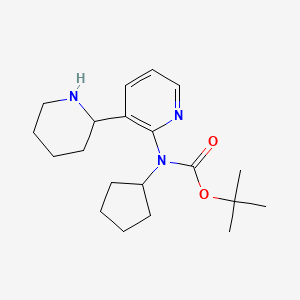
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl and benzyl groups can also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: Contains a spiro structure with an indoline moiety.
Uniqueness
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H18F3NO3 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2 |
Clave InChI |
NCKZYIHLZZGRGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)
